molecular formula C10H9F3O3 B3013593 2'-Methoxy-4'-(trifluoromethoxy)acetophenone CAS No. 886500-08-9

2'-Methoxy-4'-(trifluoromethoxy)acetophenone

Cat. No. B3013593
Key on ui cas rn: 886500-08-9
M. Wt: 234.174
InChI Key: YAMJXZPRMMJVTQ-UHFFFAOYSA-N
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Patent
US08604053B2

Procedure details

A solution of 1-(2-methoxy-4-(trifluoromethoxy)phenyl)ethanone (17.8 g, 76.0 mmol) in CH2Cl2 (178 mL) was cooled to −25° C. and boron trichloride (91.0 mL of a 1.0 M solution in CH2Cl2, 91 mmol) was added dropwise keeping the internal temperature ≦−18° C. Following addition, analysis by LCMS indicated complete reaction. The reaction mixture was poured into ice (75 g) and partitioned. The organic layer was washed with water (50 mL), dried (Na2SO4), filtered, and concentrated to give 16.2 g (73.6 mmol, 97% yield) of the title compound. MS (DCI/NH3) m/z 238 (M+NH4)+.
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
178 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
75 g
Type
reactant
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[C:7]([O:9][C:10]([F:13])([F:12])[F:11])[CH:6]=[CH:5][C:4]=1[C:14](=[O:16])[CH3:15].B(Cl)(Cl)Cl>C(Cl)Cl>[OH:2][C:3]1[CH:8]=[C:7]([O:9][C:10]([F:11])([F:12])[F:13])[CH:6]=[CH:5][C:4]=1[C:14](=[O:16])[CH3:15]

Inputs

Step One
Name
Quantity
17.8 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)OC(F)(F)F)C(C)=O
Name
Quantity
178 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Cl)(Cl)Cl
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
ice
Quantity
75 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the internal temperature ≦−18° C
ADDITION
Type
ADDITION
Details
addition, analysis by LCMS
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
partitioned
WASH
Type
WASH
Details
The organic layer was washed with water (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC(=C1)OC(F)(F)F)C(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 73.6 mmol
AMOUNT: MASS 16.2 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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